![molecular formula C12H15NO3 B2668384 Benzyl 1,3-oxazinane-3-carboxylate CAS No. 1790971-51-5](/img/structure/B2668384.png)
Benzyl 1,3-oxazinane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl 1,3-oxazinane-3-carboxylate” is a chemical compound . It is a type of 1,3-oxazinan-2-one , which is a six-membered cyclic carbonate .
Synthesis Analysis
The synthesis of 1,3-oxazinan-2-ones, including “this compound”, starts from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism . The reactions have been carried out in neat as EC acted both as solvent and reagent . Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction . Further purification can be achieved by recrystallization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve the use of 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .
Scientific Research Applications
Green Chemistry Approaches
Research by Toniolo, Aricò, and Tundo (2014) in ACS Sustainable Chemistry & Engineering evaluated alternative syntheses for 3-benzyl-1,3-oxazinan-2-one, focusing on green chemistry metrics. They found that the synthesis using diethyl carbonate exhibited the lowest environmental impact, highlighting a sustainable approach in the production of this compound (Toniolo, Aricò, & Tundo, 2014).
Electrooxidative Cyclization
Okimoto et al. (2012) in their study published in Synthesis, explored electrooxidative methods to synthesize novel 2-aryl-1,3-oxazinane derivatives. They demonstrated an increased yield of cyclized compounds using catalytic amounts of iodide ions. This study contributes to the understanding of electrochemical synthesis methods for related compounds (Okimoto et al., 2012).
Synthesis of Derivatives
In the Journal of Organic Chemistry, Bodzioch et al. (2019) synthesized a series of C(3)-substituted derivatives of benzo[e][1,2,4]triazine. They explored the effects of various substituents on the electronic structure, providing insights into the synthesis and properties of structurally diverse derivatives, which may include compounds related to benzyl 1,3-oxazinane-3-carboxylate (Bodzioch et al., 2019).
Asymmetric Synthesis
Jin et al. (2018) in Organic Letters developed a palladium-catalyzed decarboxylative cycloaddition process. This method facilitated the synthesis of 3,4-dihydroquinolin-2-ones with good yields and excellent stereoselectivities. Their work contributes to the methodology for asymmetric synthesis, which could be applicable to the synthesis of this compound derivatives (Jin et al., 2018).
Reformatsky Reagents in Synthesis
Alberola et al. (1990) in Synthesis described the reaction of 2-substituted 3-benzyl-1,3-oxazinanes with Reformatsky reagents, leading to the synthesis of β-amino ester derivatives. Their research provides a valuable method for the regioselective synthesis of derivatives related to this compound (Alberola et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
benzyl 1,3-oxazinane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-7-4-8-15-10-13)16-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZGSLYDCWLRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(COC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.